molecular formula C13H7ClN4O3 B2823232 2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 432018-14-9

2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2823232
CAS No.: 432018-14-9
M. Wt: 302.67
InChI Key: WFDDATFBTRCTKM-UHFFFAOYSA-N
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Description

2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is an organic compound that belongs to the class of oxadiazoles and pyridines This compound is characterized by the presence of a chlorinated nitrophenyl group attached to an oxadiazole ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting with the preparation of the chlorinated nitrophenyl precursor. One common method involves the nitration of 2-chloropyridine to obtain 2-chloro-5-nitropyridine. This intermediate is then subjected to cyclization with appropriate reagents to form the oxadiazole ring. The final step involves coupling the oxadiazole ring with a pyridine moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Common industrial methods may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions[][4].

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-5-nitrophenyl)pyridine
  • 4-Chloro-3-(pyridin-2-yl)nitrobenzene
  • 2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride

Uniqueness

2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both an oxadiazole ring and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-chloro-5-nitrophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O3/c14-10-5-4-8(18(19)20)7-9(10)13-16-12(17-21-13)11-3-1-2-6-15-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDDATFBTRCTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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